
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is a synthetic organic compound characterized by the presence of chloroethyl groups and a nitrobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine typically involves the following steps:
Nitration of Benzofuran: The starting material, benzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Chlorination: The nitrated benzofuran is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chloro groups at the desired positions.
Amination: The chlorinated intermediate is reacted with ethylenediamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrobenzofuran derivatives on cellular processes. It may serve as a model compound for investigating the mechanisms of action of similar bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of chloroethyl groups suggests potential alkylating activity, which is a common mechanism in anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of nitrobenzofuran derivatives.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alkylation and cross-linking. This can disrupt normal cellular functions and induce cytotoxic effects, which is a basis for its potential use in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Similar in structure but lacks the nitrobenzofuran moiety.
N,N-Bis(2-chloroethyl)-2-nitroaniline: Contains a nitro group but differs in the aromatic system.
N,N-Bis(2-chloroethyl)-benzofuran: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is unique due to the combination of its nitrobenzofuran core and chloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H12Cl2N2O3 |
|---|---|
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-5-7-15(8-6-14)11-9-3-1-2-4-10(9)19-12(11)16(17)18/h1-4H,5-8H2 |
InChI-Schlüssel |
AMBPHAAAYAQIJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)

![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
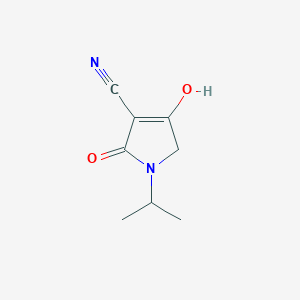
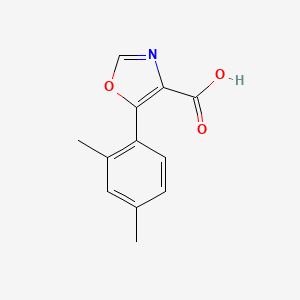
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)


![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
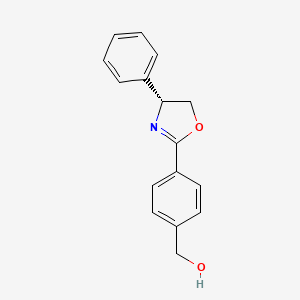
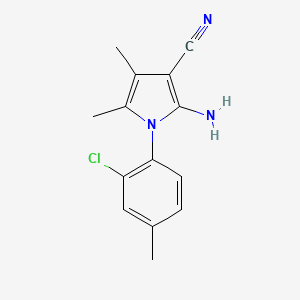
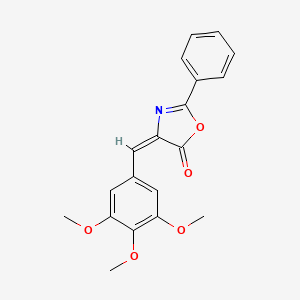
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
